S-acetyl-L-glutathione

Description

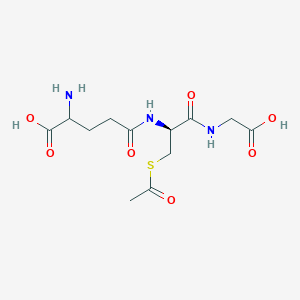

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-acetyl-L-glutathione synthesis and purification for research purposes

An In-Depth Technical Guide to the Synthesis and Purification of S-acetyl-L-glutathione for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of this compound (SAG), a pivotal molecule in biomedical research. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying chemical principles, offers detailed experimental protocols, and outlines robust analytical methods for quality control. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep and practical understanding of the entire workflow.

Introduction: The Rationale for this compound

Glutathione (L-γ-glutamyl-L-cysteinyl-glycine; GSH) is the most abundant endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification, and immune function.[1] However, its therapeutic and research applications are hampered by poor stability and low oral bioavailability, as it is rapidly degraded in the gastrointestinal tract and plasma.[2][3]

This compound is a prodrug of GSH, designed to overcome these limitations.[1] The addition of an acetyl group to the sulfur atom of the cysteine residue protects the molecule from oxidation and enzymatic degradation.[2][4] This modification renders the molecule more lipophilic, allowing it to be absorbed more readily and to cross cell membranes.[1][5] Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing active GSH where it is needed most.[4][6][7] This enhanced stability and cellular uptake make SAG a superior tool for studying the effects of glutathione replenishment in various experimental models.[1][6][8]

Part I: The Chemical Synthesis of this compound

The synthesis of SAG hinges on the selective acylation of the thiol group (-SH) of the cysteine residue within the glutathione molecule. This presents a chemical challenge, as glutathione also possesses two amine groups (one on the glutamyl residue and one on the cysteinyl residue) and two carboxylic acid groups, all of which are potentially reactive. The key to a successful synthesis is to exploit the unique reactivity of the thiol group under specific conditions to achieve high selectivity and yield.

Principle of Selective S-Acylation

The thiol group is a potent nucleophile, particularly in its thiolate anion form (S⁻). However, under acidic conditions, the amine groups are protonated (-NH₃⁺), which deactivates them towards acylation. The thiol group, being less basic, remains more available for reaction. Many successful synthetic strategies leverage this differential reactivity by conducting the acylation in an acidic medium.

Methodology: Catalytic Acylation in a Mixed Solvent System

An efficient, one-step synthesis has been developed that achieves high selectivity, yield, and purity through the use of a specific solvent system and catalyst.[9][10] This method avoids the need for protecting groups, simplifying the workflow and making it highly scalable.

Reaction Scheme:

Figure 1: Catalytic Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve L-glutathione in a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA).

-

Catalyst Addition: Add a catalytic amount of cobalt(II) chloride (CoCl₂). The catalyst is crucial for facilitating the selective acylation of the thiol group.

-

Acylation: Introduce the acetylating agent, such as acetic anhydride, to the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material (GSH) is complete.

-

Work-up: Upon completion, the product is typically isolated by precipitation, which can be induced by adjusting the pH or adding an anti-solvent.

This method has been reported to achieve yields as high as 91% with a purity exceeding 99.5%, highlighting its efficiency and selectivity.[9][11]

| Parameter | Condition | Rationale |

| Starting Material | L-Glutathione (GSH) | The tripeptide precursor. |

| Acetylating Agent | Acetic Anhydride | A common and effective source of the acetyl group. |

| Solvent System | DMF-TFA | The acidic TFA protonates amine groups, preventing N-acylation. |

| Catalyst | CoCl₂ | Enhances the rate and selectivity of the S-acylation reaction. |

| Reported Yield | ~91% | Indicates a highly efficient conversion.[9][10] |

| Reported Purity | ~99.7% | Demonstrates the clean nature of the reaction.[9][10] |

Table 1: Summary of Reaction Conditions for Catalytic Synthesis.

Part II: Purification of this compound

Purification is a critical step to ensure the final product is suitable for research purposes, free from unreacted starting materials, byproducts, and residual solvents. The primary impurities of concern are unreacted glutathione (GSH), glutathione disulfide (GSSG) formed via oxidation, and potential N-acetylated byproducts.[12]

Purification Workflow

Figure 2: General workflow for the purification of SAG.

Protocol 1: Purification by Precipitation and Washing

A common and effective method for isolating SAG is through controlled precipitation from the reaction mixture, followed by thorough washing.[13]

-

pH Adjustment: Carefully adjust the pH of the aqueous reaction mixture to a weakly acidic range (e.g., pH 4.0).[12] this compound is least soluble at this pH, causing it to precipitate out of the solution while more polar impurities like GSH remain dissolved.

-

Stirring/Crystallization: Stir the mixture for a period (e.g., 1 hour) to allow for complete precipitation. In some protocols, an anti-solvent like acetone or ethyl acetate is added to further decrease the solubility of the product and enhance the yield.[13]

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a suitable solvent, such as cold acetonitrile or ethanol, to remove residual soluble impurities.[13]

-

Drying: Dry the purified white solid under vacuum at a controlled temperature to remove all residual solvents.

This procedure is effective at removing the primary impurities and can yield a product with high purity (typically >96%).[13]

Part III: Analytical Characterization for Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and stability of the synthesized SAG. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of SAG. A reverse-phase method is typically used.

-

Principle: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution. SAG, being more nonpolar than GSH, will have a longer retention time. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic system of water and acetonitrile, often with an acidic modifier like sulfuric acid or TFA.[14]

-

Detection: UV detection at 200-210 nm.[14]

-

Expected Result: A pure sample of SAG will show a single major peak at a characteristic retention time, with purity typically expected to be ≥98%.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the molecule and verifying that acetylation has occurred at the correct position (the sulfur atom). Both ¹H and ¹³C NMR should be performed.

-

Principle: NMR detects the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and chemical environment of each atom.

-

Key ¹H NMR Signals for Confirmation:

-

Acetyl Protons: A characteristic singlet peak around 2.0-2.4 ppm, corresponding to the three protons of the S-acetyl group (-S-CO-CH₃). The presence of this peak is strong evidence of successful acetylation.

-

Cysteine Protons: The signals for the α- and β-protons of the cysteine residue will be shifted compared to those in native GSH, confirming the modification at the sulfur atom.

-

-

Reference Spectra: Comparing the obtained spectra with reference spectra for both GSH and SAG confirms the identity of the product.[9][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: For SAG (C₁₂H₁₉N₃O₇S), the expected monoisotopic mass is approximately 349.09 Da. Electrospray ionization (ESI) in positive mode would show a prominent ion at [M+H]⁺ ≈ 350.1 m/z.[13]

| Analysis Technique | Parameter | Expected Result for High-Purity SAG |

| Appearance | Visual Inspection | White to off-white crystalline powder.[4] |

| Purity | HPLC (RP-C18) | ≥98%, single major peak.[4][6] |

| Identity | ¹H NMR | Presence of a singlet at ~2.0-2.4 ppm (S-acetyl group). |

| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z ≈ 350.1.[13] |

| Solubility | In PBS (pH 7.2) | ~1 mg/mL.[6][8] |

| Storage | Recommended Conditions | -20°C or 2-8°C, under inert gas, protected from moisture.[4][6][8] |

Table 2: Key Analytical Specifications for this compound.

Conclusion

The synthesis and purification of this compound for research purposes require a careful and methodologically sound approach. By employing selective S-acylation strategies, such as the catalyzed reaction in a DMF/TFA solvent system, high yields of the desired product can be achieved efficiently. Subsequent purification by controlled precipitation and washing is critical for removing key impurities. Finally, a comprehensive suite of analytical techniques, including HPLC, NMR, and MS, must be used to rigorously validate the identity and purity of the final compound. Adherence to these principles and protocols will ensure the production of high-quality this compound, a reliable and effective tool for advancing biomedical research.

References

- 1. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. makewell.co [makewell.co]

- 3. Novel S-acyl glutathione derivatives prevent amyloid oxidative stress and cholinergic dysfunction in Alzheimer disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. gihichem.com [gihichem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | CAS 3054-47-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN104072577A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. Studies on the reaction of glutathione and formaldehyde using NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Gateway to Cellular Fortification: A Technical Guide to the Intracellular Conversion of S-acetyl-L-glutathione to Reduced Glutathione

Abstract

Reduced glutathione (GSH), the cornerstone of the cell's antioxidant defense system, is pivotal in mitigating oxidative stress, detoxifying xenobiotics, and maintaining redox homeostasis. However, its therapeutic application via direct supplementation is hampered by poor bioavailability. S-acetyl-L-glutathione (SAG), a lipophilic and stable prodrug, circumvents these limitations by efficiently traversing the cell membrane and subsequently converting to GSH intracellularly. This technical guide provides an in-depth exploration of the mechanisms governing this intracellular conversion, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the cellular uptake of SAG, elucidate the enzymatic machinery responsible for its hydrolysis, and provide detailed, field-proven protocols for the quantification of this conversion and the assessment of relevant enzymatic activities.

The Rationale for this compound: Overcoming the Glutathione Delivery Challenge

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and its depletion is a hallmark of numerous pathologies, including neurodegenerative diseases, liver damage, and accelerated aging.[1] Direct oral administration of GSH is largely ineffective due to its rapid degradation by digestive enzymes and poor absorption.[2] this compound, with an acetyl group attached to the sulfur atom of the cysteine residue, offers a chemically elegant solution to this problem.[3] This modification renders the molecule more stable and lipophilic, protecting it from degradation in the gastrointestinal tract and bloodstream and facilitating its entry into cells.[4][5]

The core advantage of SAG lies in its ability to act as an efficient intracellular delivery system for GSH.[3] Once inside the cell, the acetyl group is cleaved, releasing the active and functional GSH molecule precisely where it is needed.[3][4] This targeted release mechanism ensures the effective replenishment of the intracellular GSH pool, thereby bolstering the cell's antioxidant capacity.

The Intracellular Journey: From SAG to GSH

The conversion of SAG to GSH is a two-step process: cellular uptake followed by intracellular hydrolysis.

Cellular Uptake: A Tale of Lipophilicity and Passive Diffusion

The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion.[2] The addition of the acetyl group increases the lipophilicity of the glutathione molecule, allowing it to more readily traverse the lipid bilayer of the cell membrane.[2] This enhanced membrane permeability is a key factor in the superior bioavailability of SAG compared to GSH.

Experimental Workflow: Cellular Uptake and Conversion of SAG

Caption: Intracellular conversion of SAG to GSH.

Intracellular Hydrolysis: The Role of Cytosolic Thioesterases

Once inside the cell, SAG is rapidly hydrolyzed by cytosolic thioesterases, a class of enzymes that catalyze the cleavage of thioester bonds.[1][6] This deacetylation process releases reduced glutathione (GSH) and acetate. While the specific thioesterases responsible for SAG hydrolysis in various cell types are not yet fully elucidated, this enzymatic conversion is highly efficient.[1]

It is important to note that while some S-acyl-GSH derivatives can be recognized as substrates by the ectoenzyme γ-glutamyltransferase (GGT), this pathway is primarily involved in the metabolism of extracellular compounds and is distinct from the primary intracellular conversion of SAG.[7] The primary fate of intracellular SAG is hydrolysis by cytosolic thioesterases to yield GSH.

Quantifying the Conversion: Experimental Protocols

To rigorously study the intracellular conversion of SAG to GSH, it is essential to employ robust and validated experimental methods. The following protocols provide step-by-step guidance for quantifying intracellular glutathione levels and assessing thioesterase activity.

Protocol for Quantification of Intracellular GSH and GSSG using HPLC

This protocol details a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Metaphosphoric acid (MPA), 10% (w/v)

-

Mobile phase (e.g., water, acetonitrile, and sulfuric acid)[8]

-

GSH and GSSG standards

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with SAG for the desired time points. Include untreated control cells.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 200-500 µL of 10% MPA directly to the culture plate to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully collect the supernatant, which contains the intracellular GSH and GSSG.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate GSH and GSSG using a suitable column (e.g., C18 reverse-phase column).[10]

-

Detect and quantify the peaks corresponding to GSH and GSSG based on the retention times of the standards.

-

-

Data Analysis:

-

Generate a standard curve for both GSH and GSSG.

-

Calculate the concentration of GSH and GSSG in the samples based on the standard curve.

-

Normalize the glutathione concentrations to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford assay).

-

Calculate the GSH/GSSG ratio as an indicator of cellular redox status.

-

| Parameter | Control | SAG-Treated (2h) | SAG-Treated (4h) |

| Intracellular GSH (nmol/mg protein) | 25.3 ± 2.1 | 48.7 ± 3.5 | 62.1 ± 4.2 |

| Intracellular GSSG (nmol/mg protein) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.3 ± 0.5 |

| GSH/GSSG Ratio | 14.1 | 23.2 | 27.0 |

| Table 1: Example data showing the effect of SAG treatment on intracellular glutathione levels in cultured hepatocytes. Data are presented as mean ± SD. |

Protocol for Spectrophotometric Assay of Thioesterase Activity

This protocol utilizes the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to measure the activity of thioesterases that hydrolyze SAG. The cleavage of the thioester bond in SAG releases a free thiol group (GSH), which then reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Cell or tissue lysate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

This compound (SAG) solution (substrate)

-

DTNB solution (in buffer)

-

Spectrophotometer

Procedure:

-

Lysate Preparation: Prepare a cytosolic fraction from cells or tissues of interest by standard homogenization and centrifugation methods.

-

Reaction Mixture Preparation:

-

In a 96-well plate or cuvette, prepare a reaction mixture containing Tris-HCl buffer and the cell/tissue lysate.

-

Add the DTNB solution to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the SAG solution to the reaction mixture.

-

Immediately start monitoring the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Use the molar extinction coefficient of the product (TNB, 14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of GSH production.

-

Express the thioesterase activity as nmol of GSH produced per minute per mg of protein.

-

| Sample | Thioesterase Activity (nmol/min/mg protein) |

| Liver Cytosol | 150.8 ± 12.3 |

| Kidney Cytosol | 98.2 ± 8.7 |

| Brain Cytosol | 45.6 ± 5.1 |

| Table 2: Example data showing thioesterase activity towards SAG in different rat tissue cytosols. Data are presented as mean ± SD. |

The Role of Sirtuins: An Indirect Influence

While cytosolic thioesterases are the direct players in SAG hydrolysis, the sirtuin family of NAD+-dependent protein deacetylases may exert an indirect influence on the cellular redox state. Sirtuins, such as SIRT1, are known to deacetylate and regulate the activity of various proteins involved in stress responses and metabolism.[11] For instance, sirtuins can influence the expression of antioxidant enzymes. However, there is currently no direct evidence to suggest that sirtuins catalyze the deacetylation of SAG itself. The deacetylation mechanism of sirtuins is specific to acetyl-lysine residues on proteins and is mechanistically distinct from the hydrolysis of a thioester bond.[12]

Logical Relationship: Sirtuins and Cellular Redox State

Caption: Indirect influence of sirtuins on cellular redox.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to effectively supplement intracellular glutathione levels. Its enhanced stability and ability to passively diffuse across cell membranes, followed by efficient enzymatic conversion to GSH by cytosolic thioesterases, make it a powerful tool for researchers and a promising therapeutic agent. The protocols outlined in this guide provide a framework for the accurate quantification of this conversion and the assessment of the enzymatic machinery involved.

Future research should focus on identifying the specific thioesterase isozymes responsible for SAG hydrolysis in different tissues and cell types, as well as their kinetic characterization. A deeper understanding of the regulation of these enzymes could open new avenues for optimizing the therapeutic efficacy of SAG. Furthermore, continued investigation into the interplay between SAG-mediated GSH replenishment and other cellular redox-regulating pathways, such as those governed by sirtuins, will provide a more complete picture of its impact on cellular health and disease.

References

- 1. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. esliteglutathione.com [esliteglutathione.com]

- 4. makewell.uk [makewell.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. S-acetyl- and S-phenylacetyl-glutathione as glutathione precursors in rat plasma and tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and physicochemical properties of S-acetyl-L-glutathione

An In-depth Technical Guide to the Biochemical and Physicochemical Properties of S-acetyl-L-glutathione

Introduction: Overcoming the Glutathione Delivery Challenge

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is rightfully termed the body's "master antioxidant."[1][2] It is integral to detoxification, immune function, and maintaining cellular redox homeostasis.[1][3][4] Despite its critical physiological roles, the therapeutic potential of direct oral GSH supplementation is severely hampered by its inherent instability in the digestive tract and poor bioavailability.[1][5][6] To circumvent these limitations, this compound (SAG) was developed. SAG is a prodrug form of glutathione where an acetyl group is covalently attached to the sulfur atom of the cysteine residue.[5][7] This structural modification confers enhanced stability and lipophilicity, establishing SAG as a superior molecule for effectively elevating intracellular glutathione levels.[7][8][9][10] This guide offers a comprehensive technical examination of the physicochemical properties, biochemical mechanisms, and analytical methodologies pertinent to this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and formulation development. The key distinction of SAG lies in the S-acetylation, which transforms its behavior in biological and chemical systems compared to its parent compound, GSH.

Molecular Structure and Identifiers

This compound is chemically designated as L-γ-glutamyl-S-acetyl-L-cysteinyl-glycine.[11][12] The addition of the acetyl group (CH₃CO) to the thiol (-SH) group of the cysteine residue is the cornerstone of its enhanced stability and bioavailability.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 3054-47-5 | [11][12][13] |

| Molecular Formula | C₁₂H₁₉N₃O₇S | [11][12][13] |

| Molecular Weight | 349.4 g/mol | [11][12][13] |

| Appearance | Crystalline solid | [11] |

| Purity (Typical) | ≥98% | [11][12] |

| Solubility | ~1 mg/mL in PBS (pH 7.2); Soluble in hot water. | [11][12][14][15][16] |

| Storage Conditions | -20°C for long-term; 2-8°C under inert gas for short-term. | [11][14][16] |

| Stability | ≥4 years at -20°C (solid). Aqueous solutions unstable >1 day. | [11] |

Part 2: Biochemical Hallmarks and Mechanism of Action

The therapeutic and research value of SAG is derived from its unique biochemical behavior, which is engineered to solve the delivery problem of GSH.

Enhanced Stability and Oral Bioavailability

The primary advantage of SAG over GSH is its superior stability. The S-acetyl group serves two protective functions:

-

Steric Hindrance: It physically shields the reactive thiol group, preventing its oxidation to glutathione disulfide (GSSG).[4][17]

-

Enzymatic Resistance: It protects the molecule from degradation by peptidases and γ-glutamyl transpeptidases in the gastrointestinal tract.[5][18][19]

This enhanced stability ensures that a greater fraction of the ingested dose survives transit to the small intestine for absorption. Furthermore, the acetyl group increases the lipophilicity of the molecule, allowing it to be absorbed more readily across the intestinal epithelium and into circulation.[9][19]

Cellular Uptake and Intracellular Activation

SAG functions as a highly efficient intracellular GSH delivery system. Unlike GSH, which requires specific membrane transporters, SAG's increased lipophilicity allows it to passively diffuse across the cell membrane.[9]

Once inside the cell, the molecule undergoes a critical activation step. Cytoplasmic enzymes known as thioesterases rapidly hydrolyze the thioester bond, cleaving the acetyl group and releasing fully functional, reduced glutathione (GSH) directly into the cytosol.[2][7][11][12][14] This "Trojan horse" mechanism bypasses the need for de novo synthesis and ensures that GSH is delivered precisely where it is most needed.

Pharmacokinetic Profile

Pharmacokinetic studies in humans have demonstrated that after a single oral dose of SAG, the parent compound is often not quantifiable in plasma.[20] This suggests that deacetylation is a rapid process, likely occurring during or immediately after absorption. The administration of SAG leads to a statistically significant increase in the levels of GSH within both plasma and, crucially, in erythrocytes, which serve as a reliable reservoir and indicator of systemic GSH status.[8][20] This contrasts sharply with oral administration of GSH, which fails to produce a clinically meaningful increase in circulating glutathione.[6]

Part 3: Synthesis and Analytical Methodologies

For drug development and research applications, robust synthesis and analytical methods are paramount for ensuring the quality, purity, and efficacy of this compound.

Chemical Synthesis and Purification Workflow

Several methods for the synthesis of SAG have been developed. An efficient, scalable, one-step process involves the selective S-acetylation of glutathione using a mixed solvent system of DMF-TFA with Cobalt (II) chloride as a catalyst, achieving high yield (91%) and purity (99.7%).[10][21] An older, established method uses acetic anhydride in an acetic acid solution in the presence of perchloric acid.[22]

Regardless of the synthetic route, purification is critical. The primary impurities are typically unreacted GSH and its oxidized form, GSSG.[23] Recrystallization is an effective method for removing these impurities to yield a high-purity final product.[23]

Experimental Protocols

The following protocols provide standardized methods for the quality control of SAG and the assessment of its biological activity.

Protocol 1: HPLC Method for Purity Analysis of this compound

-

Rationale: This protocol uses reversed-phase high-performance liquid chromatography (HPLC) to separate SAG from its potential impurities, allowing for accurate quantification of its purity. This is the gold-standard method for quality assurance.

-

Methodology:

-

Reagent Preparation:

-

Mobile Phase A: 0.1% Sulfuric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

-

Standard Preparation:

-

Accurately weigh and dissolve SAG reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the SAG sample to be tested in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[24]

-

Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 200 nm.[24]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Run the standard to determine the retention time for SAG.

-

Run the sample and integrate the peak areas of all detected components.

-

Calculate the purity of the SAG sample using the following formula:

-

Purity (%) = (Area_SAG / Area_Total) * 100

-

-

-

Protocol 2: Enzymatic Recycling Assay for Intracellular Glutathione Quantification

-

Rationale: To validate the efficacy of SAG as a GSH prodrug, it is essential to measure its ability to increase intracellular GSH levels. The Tietze assay is a sensitive and highly specific spectrophotometric method for this purpose.[25]

-

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary fibroblasts, hepatocytes) at a suitable density and allow them to adhere overnight.

-

Treat cells with various concentrations of SAG (and a vehicle control) for a predetermined time course (e.g., 4, 8, 24 hours).

-

-

Sample Preparation (Cell Lysate):

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and deproteinize the sample by adding 100 µL of 5% metaphosphoric acid.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble thiol fraction including GSH.

-

-

Assay Procedure (96-well plate format):

-

Prepare a GSH standard curve ranging from 0 to 25 µM.

-

Prepare a reaction mixture containing: 150 µL of 125 mM sodium phosphate buffer with 6.3 mM EDTA (pH 7.5), 10 µL of 0.4 mg/mL NADPH, 10 µL of 0.6 mg/mL DTNB (Ellman's Reagent), and 10 µL of 50 units/mL Glutathione Reductase.

-

To separate wells, add 20 µL of your standards or cell lysate supernatant.

-

Initiate the reaction by adding 200 µL of the reaction mixture to each well.

-

-

Measurement and Analysis:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction (Vmax) for each well.

-

Plot the Vmax of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of total glutathione in the samples by interpolating their Vmax values from the standard curve. Normalize the results to the protein content of the cell lysate.

-

-

Part 4: Applications in Research and Drug Development

The unique properties of SAG make it a valuable tool in a wide array of research fields and a promising candidate for therapeutic development.

Key Research Applications

-

GSH Depletion Models: SAG is highly effective at restoring intracellular GSH in models of genetic deficiency, such as fibroblasts from patients with glutathione synthetase deficiency.[11][12][14]

-

Hepatoprotection: In preclinical models of liver injury, SAG administration has been shown to protect hepatocytes by restoring the GSH:GSSG ratio, enhancing antioxidant enzyme activity (e.g., SOD), and reducing inflammation via the TLR4/NF-κB pathway.[26][27]

-

Neuroscience: Due to its ability to cross the blood-brain barrier, SAG is being investigated for its potential to mitigate oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][28]

-

Antiviral Research: SAG has demonstrated the ability to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) in both cell culture and animal models, an effect not seen with GSH administration.[11][12]

-

Oncology: Intriguingly, SAG has been shown to selectively induce apoptosis in certain human lymphoma cell lines through a mechanism involving the depletion of intracellular GSH in those specific cancer cells, highlighting a context-dependent activity.[12][29][30]

Considerations for Drug Development

-

Formulation Strategies: To maximize bioavailability, SAG is often formulated in delayed-release capsules designed to protect it from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[6]

-

Safety Profile: Toxicological studies support a strong safety profile for SAG. It is not genotoxic or mutagenic, and acute oral toxicity studies show a high LD₅₀ (>2000 mg/kg).[31] A 13-week repeated dose study established a No-Observed-Adverse-Effect Level (NOAEL) of 1500 mg/kg/day, the highest dose tested.[31]

-

Regulatory Landscape: SAG is primarily available as a dietary supplement in many regions.[31][32] Its development as a pharmaceutical agent would require rigorous clinical trials to establish efficacy for specific indications.

Conclusion

This compound represents a significant and intelligent advancement in antioxidant science. By chemically modifying the glutathione molecule, SAG overcomes the fundamental obstacles of instability and poor bioavailability that limit the utility of oral GSH. Its mechanism of action—passive cellular entry followed by intracellular conversion to active GSH—makes it a highly effective agent for replenishing the body's master antioxidant. The robust preclinical data supporting its role in hepatoprotection, neuroprotection, and immune modulation, combined with a favorable safety profile, positions SAG as a molecule of profound interest for both basic research and the development of next-generation therapeutics aimed at combating oxidative stress-related pathologies. While promising, further large-scale, long-term human clinical trials are necessary to fully realize its therapeutic potential.[1][26]

References

- 1. her-essentials.com [her-essentials.com]

- 2. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 3. Difference between this compound and Glutathione Competitive Price [biolyphar.com]

- 4. makewell.uk [makewell.uk]

- 5. esliteglutathione.com [esliteglutathione.com]

- 6. US20140100283A1 - Method to Increase Absorption and Bioavailability of Oral Glutathione - Google Patents [patents.google.com]

- 7. This compound: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 8. graphyonline.com [graphyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. S-Acetylglutathione | C12H19N3O7S | CID 9894372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 3054-47-5 [chemicalbook.com]

- 15. biomol.com [biomol.com]

- 16. This compound CAS#: 3054-47-5 [m.chemicalbook.com]

- 17. makewell.co [makewell.co]

- 18. hormonesynergy.com [hormonesynergy.com]

- 19. nbinno.com [nbinno.com]

- 20. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 25. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 26. gihichem.com [gihichem.com]

- 27. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. esliteglutathione.com [esliteglutathione.com]

- 29. This compound: activities and applications_Chemicalbook [chemicalbook.com]

- 30. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Safety assessment of S-Acetyl Glutathione for use in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. How to Choose the Best S-Acetyl Glutathione Powder for Food Use [plantin.alibaba.com]

An In-depth Technical Guide: S-acetyl-L-glutathione's Role in Modulating Mitochondrial Redox State

Introduction: The Pivotal Role of Mitochondrial Redox Homeostasis

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. However, this vital function comes at a cost: the generation of reactive oxygen species (ROS) as a byproduct of oxidative phosphorylation.[1][2] While low levels of ROS are essential for cellular signaling, excessive production leads to oxidative stress, a condition implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and the aging process itself.[3][4]

To counteract the damaging effects of ROS, mitochondria possess a sophisticated antioxidant defense system, with glutathione (GSH) being the most abundant and crucial non-protein thiol.[1][2] Mitochondrial glutathione (mGSH) is the primary line of defense for maintaining the appropriate mitochondrial redox environment.[1] It directly scavenges free radicals and acts as a cofactor for enzymes like glutathione peroxidase, which neutralizes harmful peroxides.[5] The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular oxidative stress.[1][6] A disruption in this delicate balance can lead to mitochondrial dysfunction and, ultimately, cell death.[1]

However, maintaining optimal mGSH levels presents a significant challenge. Glutathione is synthesized in the cytosol and must be transported into the mitochondria.[2] Furthermore, oral supplementation with standard glutathione has poor bioavailability due to its rapid degradation in the digestive system.[7][8][9][10][11] This has spurred the development of more stable and bioavailable forms of glutathione, with S-acetyl-L-glutathione (SAG) emerging as a promising candidate.[7][10][12]

This technical guide will provide an in-depth exploration of this compound and its role in modulating the mitochondrial redox state. We will delve into its unique mechanism of action, its advantages over other glutathione delivery methods, and its therapeutic potential in conditions associated with mitochondrial oxidative stress.

The Challenge of Modulating Mitochondrial Glutathione

Directly increasing intracellular and, more specifically, mitochondrial glutathione levels through supplementation has been a long-standing challenge for researchers and clinicians.

-

Poor Bioavailability of Oral Glutathione: When taken orally, reduced L-glutathione (GSH) is largely hydrolyzed in the gastrointestinal tract by the enzyme γ-glutamyl transpeptidase, breaking it down into its constituent amino acids.[10] This enzymatic degradation significantly limits its absorption and systemic availability.[9][13] Studies have shown that even high oral doses of GSH do not lead to a significant increase in circulating glutathione levels.[10]

-

Inefficient Cellular Uptake: Even if some intact glutathione reaches the bloodstream, its transport across the cell membrane and subsequently into the mitochondrial matrix is a regulated and often inefficient process.

-

Precursor Limitations: An alternative strategy involves supplementing with glutathione precursors like N-acetylcysteine (NAC).[14][15] While NAC can increase cysteine availability, which is the rate-limiting amino acid for glutathione synthesis, this approach is dependent on the cell's enzymatic machinery to synthesize glutathione.[14][15][16] In conditions of high oxidative stress or in individuals with compromised enzymatic function, this conversion may not be sufficient to meet the demand for glutathione.[16]

These limitations underscore the need for a glutathione delivery system that can bypass these metabolic hurdles and effectively replenish intracellular and mitochondrial glutathione stores.

This compound: A Novel Solution for Enhanced Bioavailability and Cellular Delivery

This compound (SAG) is a derivative of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[7][12] This simple yet elegant modification confers several key advantages that overcome the limitations of traditional glutathione supplementation.[9][11][17][18]

Mechanism of Action: Protection, Absorption, and Intracellular Release

The efficacy of SAG lies in its unique "protection-release" mechanism:

-

Enhanced Stability and Absorption: The acetyl group protects the glutathione molecule from degradation by digestive enzymes in the stomach and small intestine.[7][8][9][18][19] This allows SAG to remain intact and be absorbed from the gastrointestinal tract into the bloodstream.[7][17][20]

-

Efficient Cellular Uptake: Once in circulation, SAG can readily cross cellular membranes.[9][10][12]

-

Intracellular Deacetylation and Release of Active Glutathione: Inside the cell, intracellular enzymes called thioesterases efficiently remove the acetyl group from SAG.[7][12][21] This process releases the active, reduced form of glutathione (GSH) directly within the cell, where it is needed most.[7][11]

This targeted delivery system ensures that a higher concentration of functional glutathione reaches the intracellular environment, including the mitochondria.[7][19]

Visualizing the Advantage: SAG vs. Standard Glutathione

To better illustrate the superior bioavailability of this compound, the following diagram outlines the metabolic fate of both standard glutathione and SAG following oral administration.

Caption: Comparative metabolic pathways of oral GSH and SAG.

Experimental Evidence: The Impact of SAG on Mitochondrial Redox State

A growing body of scientific literature supports the efficacy of this compound in modulating the mitochondrial redox state and mitigating oxidative stress.

Quantitative Data from Preclinical Studies

| Parameter Measured | Model System | Treatment | Outcome | Reference |

| Intracellular GSH Levels | Fibroblasts from patients with glutathione synthetase deficiency | This compound | Significant increase in intracellular GSH levels | [12] |

| Liver GSH and GSSG Levels | Mouse model of liver injury | This compound | Restored GSH levels and reduced GSSG levels | [21] |

| Superoxide Dismutase (SOD) Activity | Mouse model of liver injury | This compound | Significantly restored SOD activity | [21] |

| Proinflammatory Cytokines (TNF-α, IL-6, IL-1β) | Animal models | This compound | Reduced levels in both serum and liver | [12] |

These studies demonstrate that SAG administration can effectively replenish intracellular glutathione stores, enhance the activity of endogenous antioxidant enzymes, and reduce inflammation, all of which contribute to a more favorable mitochondrial redox environment.

Methodologies for Assessing Mitochondrial Redox State

For researchers and drug development professionals investigating the effects of this compound, a variety of robust assays are available to assess mitochondrial function and redox status.

Protocol 1: Measurement of Mitochondrial Glutathione Levels

Objective: To quantify the concentration of reduced and oxidized glutathione within the mitochondrial compartment.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with this compound at various concentrations and for different time points, alongside appropriate vehicle controls.

-

Mitochondrial Isolation: Harvest the cells and perform mitochondrial isolation using a commercially available kit or a standard differential centrifugation protocol.

-

Glutathione Quantification:

-

Option A: HPLC-based methods: Utilize high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for the separation and quantification of GSH and GSSG. This method offers high sensitivity and specificity.

-

Option B: Genetically Encoded Probes: Transfect cells with mitochondria-targeted redox-sensitive green fluorescent proteins (roGFPs).[22][23] These probes allow for real-time, ratiometric measurements of the GSH/GSSG ratio in living cells using fluorescence microscopy or a microplate reader.[22][23]

-

-

Data Analysis: Calculate the GSH and GSSG concentrations and determine the GSH/GSSG ratio. Compare the results from SAG-treated cells to the control group.

Workflow for Assessing Mitochondrial Glutathione

The following diagram illustrates a typical experimental workflow for measuring mitochondrial glutathione levels.

Caption: Experimental workflow for mitochondrial GSH measurement.

Protocol 2: Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the levels of mitochondrial ROS, particularly superoxide, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with SAG as described in Protocol 1. Include a positive control for ROS induction (e.g., antimycin A).[24]

-

Staining with Mitochondria-Specific ROS Probes:

-

Imaging and Quantification:

-

Fluorescence Microscopy: Visualize the fluorescence of the ROS probe within the mitochondria of living cells.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the ROS probe in a population of cells.

-

-

Data Analysis: Compare the fluorescence intensity of SAG-treated cells to control cells to determine the effect on mitochondrial ROS levels.

Therapeutic Implications and Future Directions

The ability of this compound to effectively replenish mitochondrial glutathione and mitigate oxidative stress has significant therapeutic implications for a wide range of diseases.

-

Neurodegenerative Diseases: Oxidative stress and mitochondrial dysfunction are key pathological features of diseases like Parkinson's and Alzheimer's. By bolstering mitochondrial antioxidant defenses, SAG may offer a neuroprotective strategy.

-

Liver Diseases: The liver is a major site of detoxification and is particularly vulnerable to oxidative damage.[21][27] SAG has shown promise in protecting liver cells from toxin-induced injury and may be beneficial in conditions like non-alcoholic fatty liver disease (NAFLD).[19][27]

-

Cardiovascular Diseases: Mitochondrial oxidative stress contributes to the pathophysiology of various cardiovascular conditions. Restoring mitochondrial redox balance with SAG could be a valuable therapeutic approach.[3]

-

Healthy Aging: The age-related decline in glutathione levels is associated with increased oxidative stress and cellular damage.[28] Supplementation with SAG may help support healthy aging by maintaining cellular and mitochondrial function.[28]

Future research should focus on well-designed clinical trials to further elucidate the therapeutic efficacy of this compound in these and other conditions. Additionally, further investigation into the precise mechanisms of SAG's action within different cell types and disease models will be crucial for optimizing its clinical application.

Conclusion

This compound represents a significant advancement in our ability to modulate the mitochondrial redox state. Its unique chemical structure allows it to overcome the bioavailability and delivery challenges associated with standard glutathione, enabling efficient replenishment of intracellular and mitochondrial glutathione pools. By bolstering the primary antioxidant defense system of the mitochondria, SAG offers a promising therapeutic strategy for a wide range of diseases and conditions characterized by oxidative stress and mitochondrial dysfunction. As our understanding of the intricate role of mitochondrial redox signaling in health and disease continues to grow, this compound is poised to become an invaluable tool for researchers, scientists, and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Glutathione and mitochondria [frontiersin.org]

- 3. Glutathione restores the mitochondrial redox status and improves the function of the cardiovascular system in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione’s Role in Health: From Mitochondria to Metabolism - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 6. mdpi.com [mdpi.com]

- 7. esliteglutathione.com [esliteglutathione.com]

- 8. esliteglutathione.com [esliteglutathione.com]

- 9. esliteglutathione.com [esliteglutathione.com]

- 10. graphyonline.com [graphyonline.com]

- 11. hormonesynergy.com [hormonesynergy.com]

- 12. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 13. US20140100283A1 - Method to Increase Absorption and Bioavailability of Oral Glutathione - Google Patents [patents.google.com]

- 14. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]

- 15. transparentlabs.com [transparentlabs.com]

- 16. water-for-health.co.uk [water-for-health.co.uk]

- 17. makewell.uk [makewell.uk]

- 18. esliteglutathione.com [esliteglutathione.com]

- 19. gihichem.com [gihichem.com]

- 20. This compound: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 21. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. caymanchem.com [caymanchem.com]

- 25. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. This compound: activities and applications_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Investigating the In Vitro Antioxidant Capacity of S-acetyl-L-glutathione

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro antioxidant capacity of S-acetyl-L-glutathione (SAG). Moving beyond simplistic protocols, this document delves into the rationale behind experimental design, the nuances of assay selection, and the interpretation of data within a biologically relevant context. We will explore the advantages of SAG as a glutathione prodrug, detail robust methodologies for quantifying its antioxidant potential through both chemical and cell-based assays, and provide insights into presenting and interpreting the resulting data. This guide is designed to empower researchers to generate high-quality, reproducible data that accurately reflects the antioxidant prowess of this promising molecule.

Introduction: The Imperative for Enhanced Glutathione Delivery

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative damage.[2][[“]] It directly scavenges free radicals, recycles other antioxidants like vitamins C and E, and is a critical cofactor for detoxifying enzymes such as glutathione peroxidase.[[“]][4]

However, the therapeutic application of exogenous GSH is hampered by its poor oral bioavailability; it is rapidly degraded in the gastrointestinal tract and has limited permeability across cell membranes.[5][6] This has led to the development of more stable and cell-permeable glutathione derivatives, with this compound (SAG) emerging as a particularly promising candidate.[7] The acetyl group attached to the sulfur atom of cysteine protects the molecule from enzymatic degradation, allowing it to be absorbed intact and subsequently deacetylated within the cell to release functional GSH.[4][8] This guide will provide the technical framework to rigorously evaluate the antioxidant capacity of SAG in vitro.

This compound: A Superior Approach to Cellular Antioxidant Defense

The primary advantage of SAG lies in its enhanced stability and bioavailability compared to L-glutathione.[9][10] The S-acetyl group serves as a protective shield, preventing premature breakdown and facilitating its transport across the cell membrane.[8][11] Once inside the cell, cytosolic thioesterases efficiently cleave the acetyl group, replenishing the intracellular GSH pool.[12] This intracellular delivery mechanism is crucial, as the primary site of action for glutathione is within the cell and its organelles, particularly the mitochondria, which are major sources of ROS production.[[“]][13]

Caption: Intracellular delivery and activation of this compound.

Methodologies for Assessing Antioxidant Capacity

A multi-faceted approach is essential for a thorough in vitro evaluation of SAG's antioxidant capacity. This involves both chemical-based assays that measure radical scavenging activity directly and cell-based assays that provide a more biologically relevant assessment.

Chemical-Based Assays: Quantifying Radical Scavenging

These assays are rapid, high-throughput methods to determine the direct radical-scavenging ability of a compound.

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[14] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[14][15]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[16]

-

Prepare a series of dilutions of SAG and a positive control (e.g., Trolox or ascorbic acid) in the same solvent.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to initiate the reaction. Include a solvent-only blank.[16]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[14]

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

Caption: Principle of the DPPH radical scavenging assay.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[17] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[17][18] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.[18]

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

Prepare a series of dilutions of SAG and a positive control (e.g., Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of each sample dilution to separate wells.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of absorbance.

-

Generate a standard curve using the Trolox standards and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

-

Cell-Based Assays: Assessing Biologically Relevant Antioxidant Activity

Cell-based assays provide a more physiologically relevant measure of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization.[20]

Principle: The CAA assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[20][21] DCFH-DA is a non-fluorescent molecule that diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is trapped within the cell.[20] The addition of a peroxyl radical generator, such as AAPH, induces oxidative stress, leading to the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] An effective antioxidant will scavenge the peroxyl radicals, preventing DCFH oxidation and reducing the fluorescent signal.[20]

Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., DPBS).[22]

-

Incubate the cells with a solution containing DCFH-DA and the test compound (SAG) or a positive control (e.g., Quercetin) for a specified time (e.g., 1 hour) at 37°C.[22][23]

-

Wash the cells to remove the probe and compound that have not been taken up.[22]

-

Add the radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[23]

-

Immediately begin kinetic fluorescence measurements using a microplate reader (excitation ~485 nm, emission ~538 nm) at 37°C, with readings taken every 5 minutes for 60 minutes.[23][24]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the CAA value using the following equation: CAA = 100 - (AUCsample / AUCcontrol) x 100

-

Express the results as micromoles of Quercetin equivalents per 100 micromoles of the test compound.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in well-structured tables.

Table 1: Comparative Radical Scavenging Activity of SAG and Controls

| Compound | DPPH IC50 (µM) | ABTS TEAC (µM Trolox Equivalents) |

| This compound | Insert Value | Insert Value |

| L-glutathione | Insert Value | Insert Value |

| Trolox | Insert Value | 1.00 |

| Ascorbic Acid | Insert Value | Insert Value |

Table 2: Cellular Antioxidant Activity of SAG and Controls

| Compound | CAA Value (µmol QE / 100 µmol) |

| This compound | Insert Value |

| L-glutathione | Insert Value |

| Quercetin | 100 |

Interpretation:

When interpreting the data, it is crucial to consider the underlying mechanisms of each assay. A high radical scavenging activity in the DPPH and ABTS assays demonstrates the direct chemical capacity of SAG to neutralize free radicals. However, the CAA assay provides a more holistic view of its antioxidant potential within a cellular context. A significant CAA value for SAG, especially in comparison to L-glutathione, would strongly suggest its superior ability to be taken up by cells and bolster their internal antioxidant defenses.

Conclusion: A Robust Framework for Evaluating a Promising Antioxidant

This technical guide has outlined a rigorous and scientifically sound approach to investigating the in vitro antioxidant capacity of this compound. By employing a combination of chemical and cell-based assays, researchers can generate comprehensive and biologically relevant data. The enhanced stability and cellular uptake of SAG make it a compelling candidate for further investigation in preclinical and clinical settings for conditions associated with oxidative stress.[25][26] The methodologies detailed herein provide the necessary tools to build a strong scientific foundation for the development of SAG as a potent therapeutic agent.

References

- 1. Glutathione Benefits for Your Health and Body [healthline.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. consensus.app [consensus.app]

- 4. esliteglutathione.com [esliteglutathione.com]

- 5. her-essentials.com [her-essentials.com]

- 6. Difference between this compound and Glutathione Competitive Price [biolyphar.com]

- 7. esliteglutathione.com [esliteglutathione.com]

- 8. esliteglutathione.com [esliteglutathione.com]

- 9. gihichem.com [gihichem.com]

- 10. makewell.uk [makewell.uk]

- 11. nbinno.com [nbinno.com]

- 12. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 13. Oxidative stress: role of mitochondria and protection by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. benchchem.com [benchchem.com]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. assaygenie.com [assaygenie.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. zen-bio.com [zen-bio.com]

- 25. This compound: activities and applications_Chemicalbook [chemicalbook.com]

- 26. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to S-acetyl-L-glutathione for Studying Oxidative Stress Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Oxidative Stress Conundrum and the Glutathione Imperative

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a central pathological mechanism in a host of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] At the heart of the cellular antioxidant defense system is the tripeptide glutathione (GSH), often referred to as the "master antioxidant".[3][4] GSH plays a pivotal role in neutralizing free radicals, detoxifying xenobiotics, and maintaining the cellular redox homeostasis.[5][6] Consequently, the ability to precisely modulate intracellular GSH levels is a critical experimental tool for elucidating the intricate pathways of oxidative stress and for developing novel therapeutic interventions.

However, the direct administration of GSH in experimental systems is fraught with challenges. Its poor bioavailability and rapid degradation in the digestive system and plasma limit its efficacy for reliably increasing intracellular GSH concentrations.[5][7][8] This guide introduces S-acetyl-L-glutathione (SAG), a superior alternative for robustly and reproducibly augmenting intracellular GSH, and provides a technical framework for its application in oxidative stress research.

The Rationale for this compound: A Mechanistic Advantage

This compound is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[3][8] This simple chemical modification confers significant advantages over unmodified GSH for research applications.

Enhanced Stability and Cellular Uptake

The acetyl group protects the labile thiol group of GSH from oxidation and enzymatic degradation in the extracellular environment and plasma.[7][9] This increased stability ensures that the molecule remains intact for efficient transport into the cell. Unlike GSH, which has limited membrane permeability, the more lipophilic SAG can readily cross the cell membrane.[10][11]

Intracellular Bioavailability and Targeted Release

Once inside the cell, the "magic" of SAG's design becomes apparent. Intracellular enzymes known as thioesterases rapidly cleave the acetyl group, releasing active, unmodified GSH directly into the cytoplasm where it is needed most.[3][9][10] This "Trojan horse" strategy bypasses the limitations of extracellular GSH administration and the energy-dependent enzymatic synthesis of GSH, providing a direct and efficient means of elevating the intracellular GSH pool.[11]

Caption: Mechanism of this compound uptake and intracellular activation.

Experimental Design: Leveraging SAG to Probe Oxidative Stress Pathways

A well-designed experiment is the cornerstone of reproducible and insightful research. When using SAG, it is crucial to incorporate appropriate controls and to select relevant downstream markers of oxidative stress.

Foundational Experimental Workflow

A typical workflow for investigating the protective effects of SAG against an oxidative insult involves several key stages:

Caption: A typical experimental workflow for assessing the effects of SAG.

Critical Controls for a Self-Validating System

To ensure the observed effects are directly attributable to SAG-mediated increases in intracellular GSH, the following controls are mandatory:

| Control Group | Purpose | Rationale |

| Vehicle Control | To account for any effects of the solvent used to dissolve SAG and the oxidative stress-inducing agent. | Ensures that the observed cellular responses are not artifacts of the vehicle (e.g., DMSO, ethanol). |

| SAG Alone | To assess the baseline effect of SAG on the cells in the absence of an oxidative challenge. | Helps to determine if SAG itself has any cytotoxic or other effects at the concentrations used. |

| Oxidative Stressor Alone | To establish the baseline level of damage or cellular response induced by the oxidative insult. | This is the primary comparison group to determine the protective effect of SAG. |

| GSH Control (Optional but Recommended) | To compare the efficacy of SAG to that of standard L-glutathione. | This can provide a direct demonstration of the superior bioavailability and efficacy of SAG.[8] |

Core Methodologies: A Step-by-Step Guide

The following protocols provide a detailed framework for conducting robust experiments with SAG.

Protocol: Cell Culture and Treatment with SAG

This protocol outlines the steps for treating adherent cell lines with SAG prior to inducing oxidative stress.

Materials:

-

Adherent cells of choice (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes)

-

Complete cell culture medium

-

This compound (powder)

-

Sterile vehicle (e.g., DMSO or PBS)

-

Sterile microcentrifuge tubes

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.

-

Preparation of SAG Stock Solution: Prepare a concentrated stock solution of SAG (e.g., 100 mM) in the appropriate sterile vehicle. It is recommended to prepare fresh stock solutions for each experiment.

-

SAG Pre-treatment: Dilute the SAG stock solution in complete cell culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 250 µM). Remove the old medium from the cells and replace it with the SAG-containing medium.

-

Incubation: Incubate the cells with SAG for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake and conversion to GSH. The optimal pre-treatment time may vary depending on the cell type and should be determined empirically.

-

Induction of Oxidative Stress: After the SAG pre-treatment, introduce the oxidative stress-inducing agent (e.g., hydrogen peroxide, rotenone, or CCl4) to the culture medium at a pre-determined concentration.[12]

-

Co-incubation: Incubate the cells with the oxidative stressor for the desired duration (e.g., 1-24 hours).

-

Proceed to Endpoint Assays: Following the co-incubation period, harvest the cells or prepare them for the chosen downstream analyses.

Protocol: Measurement of Intracellular Glutathione Levels

Quantifying the intracellular levels of both reduced (GSH) and oxidized (GSSG) glutathione is essential to confirm the efficacy of SAG treatment and to assess the cellular redox state. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.[4][13][14]

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Ice-cold 5% trichloroacetic acid (TCA) or metaphosphoric acid (MPA) for protein precipitation

-

Cell scrapers

-

Microcentrifuge tubes

-

HPLC system with a suitable detector (e.g., UV, electrochemical, or fluorescence)[13][14][15]

-

GSH and GSSG standards

Procedure:

-

Cell Harvesting: Place the cell culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Protein Precipitation: Add an appropriate volume of ice-cold 5% TCA or MPA to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the intracellular thiols, and transfer it to a new, clean tube for HPLC analysis.

-

HPLC Analysis: Inject the sample into the HPLC system. The separation is typically achieved using a C8 or C18 reverse-phase column.[14] The mobile phase composition and detection method will depend on the specific HPLC protocol being followed.

-

Quantification: Quantify the GSH and GSSG levels by comparing the peak areas of the samples to a standard curve generated with known concentrations of GSH and GSSG. The results are often expressed as the GSH/GSSG ratio, a key indicator of cellular redox status.[3]

Probing Downstream Pathways: The Nrf2-ARE Signaling Axis

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16][17] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling.[18][19] SAG, by modulating the intracellular redox environment, can influence Nrf2 activation.

Caption: SAG modulates the Nrf2-ARE antioxidant response pathway.